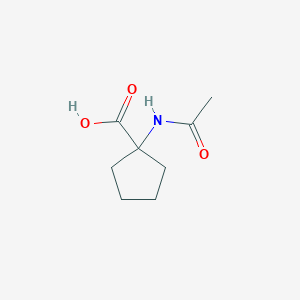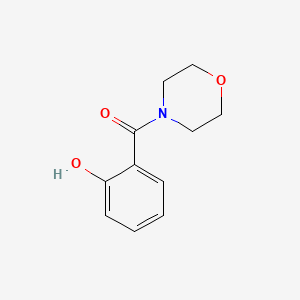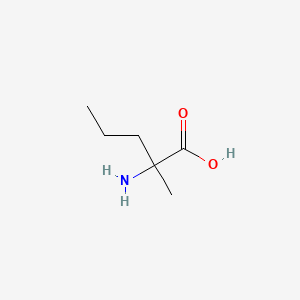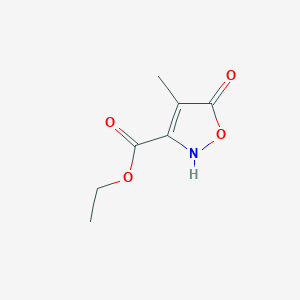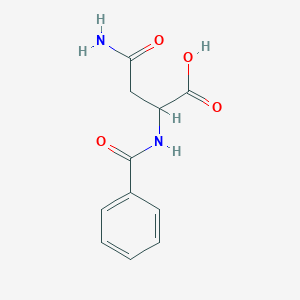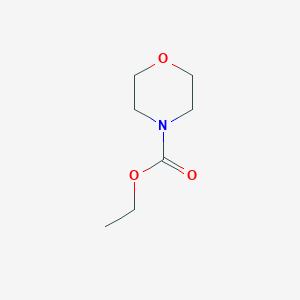![molecular formula C11H17NO B1267993 2-[(Butylamino)methyl]phenol CAS No. 62498-73-1](/img/structure/B1267993.png)
2-[(Butylamino)methyl]phenol
Übersicht
Beschreibung
2-[(Butylamino)methyl]phenol is a chemical compound with the molecular formula C11H17NO . It is a liquid at room temperature .
Chemical Reactions Analysis
Phenols, which are related to 2-[(Butylamino)methyl]phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Quinones can be easily reduced to hydroquinones (p-dihydroxybenzenes) by reagents such as NaBH4 and SnCl2, and hydroquinones can be easily reoxidized back to quinones .
Physical And Chemical Properties Analysis
2-[(Butylamino)methyl]phenol has a molecular weight of 179.26 g/mol . It is a liquid at room temperature . The InChI code for this compound is InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Scientific Field
Coordination Chemistry
Application Summary
2-[(Butylamino)methyl]phenol has been utilized to synthesize novel complexes with lanthanide ions, which are of interest due to their potential applications in materials science and catalysis.
Experimental Methods
The compound was reacted with lanthanide nitrate and chloride salts to form complexes. The coordination behavior was studied using crystallography and various spectroscopic techniques.
Results
The resulting complexes exhibited unique geometries and bonding patterns, with potential implications for the design of new materials and catalysts .
Biochemistry
Scientific Field
Biochemistry
Application Summary
In biochemistry, phenolic compounds like 2-[(Butylamino)methyl]phenol are studied for their bioavailability and metabolic pathways, which are crucial for understanding their role in human health.
Experimental Methods
Analytical techniques such as spectrophotometry and chromatography are employed to study the bioavailability and metabolism of these compounds.
Results
The studies provide insights into how phenolic compounds are absorbed, distributed, metabolized, and excreted in biological systems .
Material Science
Scientific Field
Material Science
Application Summary
2-[(Butylamino)methyl]phenol is investigated for its properties and applications in the development of new materials, including polymers and coatings.
Experimental Methods
The compound’s chemical properties are characterized to assess its suitability for incorporation into materials, often involving synthesis and testing of new formulations.
Results
Research has led to the development of materials with improved performance characteristics, such as enhanced durability or specific functional properties .
Pharmaceutical Research
Scientific Field
Pharmaceutical Research
Application Summary
This compound is explored for its therapeutic potential and as a building block in the synthesis of pharmaceutical agents.
Experimental Methods
It involves the synthesis of derivatives and analogs, followed by in vitro and in vivo testing for biological activity.
Results
Findings contribute to the discovery of new drugs and therapeutic agents with specific pharmacological effects .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
2-[(Butylamino)methyl]phenol plays a role in the development of analytical methods, particularly in the detection and quantification of various substances.
Experimental Methods
The compound is used in spectrophotometric methods for its reactivity, serving as a reagent or a standard in analytical assays.
Results
Improved analytical methods have been developed, offering greater sensitivity and specificity for the substances being analyzed .
Environmental Science
Scientific Field
Environmental Science
Application Summary
Phenolic compounds are significant in environmental science for their role in plant defense mechanisms and their impact on ecosystems.
Experimental Methods
Studies involve examining the ecological roles of phenolics and their effects on plant interactions and environmental stress responses.
Results
Research has highlighted the importance of phenolic compounds in plant adaptation and survival under various environmental conditions .
Each of these applications demonstrates the versatility and significance of 2-[(Butylamino)methyl]phenol in scientific research, contributing to advancements in multiple fields.
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
This compound is used as a precursor in the synthesis of various organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Experimental Methods
Synthetic pathways involve the use of 2-[(Butylamino)methyl]phenol in multi-step reactions, often under controlled conditions to ensure the desired specificity and yield.
Results
The compound has enabled the creation of a diverse array of organic molecules, showcasing its versatility as a building block in organic synthesis .
Catalysis
Scientific Field
Chemical Engineering
Application Summary
2-[(Butylamino)methyl]phenol serves as a ligand in catalyst systems that facilitate various chemical reactions, including polymerization and oxidation processes.
Experimental Methods
The compound is incorporated into catalyst systems, and its effect on reaction rates and product selectivity is evaluated using kinetic studies and spectroscopic analysis.
Results
The presence of 2-[(Butylamino)methyl]phenol in catalyst systems has been shown to improve efficiency and selectivity in several chemical reactions .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound is explored for its potential in creating nanoscale materials, which could have applications in electronics, medicine, and energy storage.
Experimental Methods
Nanoparticles and nanocomposites are synthesized using 2-[(Butylamino)methyl]phenol as a stabilizing agent or functional component.
Results
Research has led to the development of novel nanomaterials with unique properties, such as increased conductivity or enhanced biocompatibility .
Sensor Development
Scientific Field
Electrical Engineering
Application Summary
2-[(Butylamino)methyl]phenol is utilized in the design of sensors for detecting environmental pollutants or biological markers.
Experimental Methods
The compound is used in the fabrication of sensor elements, with its reactivity exploited to provide specificity for the target analytes.
Results
Sensors developed using this compound have shown high sensitivity and selectivity for various analytes, contributing to advancements in environmental monitoring and diagnostics .
Food Science
Scientific Field
Food Science
Application Summary
In food science, 2-[(Butylamino)methyl]phenol is studied for its antioxidant properties and its potential use as a preservative to extend the shelf life of food products.
Experimental Methods
The compound’s efficacy as an antioxidant is assessed through various assays that measure its ability to scavenge free radicals and prevent oxidative damage.
Results
Studies have indicated that 2-[(Butylamino)methyl]phenol can effectively inhibit oxidation, suggesting its potential as a natural preservative in food products .
Computational Chemistry
Scientific Field
Computational Chemistry
Application Summary
Theoretical studies involving 2-[(Butylamino)methyl]phenol are conducted to predict its reactivity and interactions with other molecules, aiding in the design of new compounds.
Experimental Methods
Computational models and simulations are used to analyze the electronic structure and potential energy surfaces of the compound.
Results
Computational studies have provided valuable insights into the chemical behavior of 2-[(Butylamino)methyl]phenol, facilitating the prediction of its reactivity in various contexts .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(butylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONJIBXMJRAIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333174 | |
| Record name | Phenol, 2-[(butylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Butylamino)methyl]phenol | |
CAS RN |
62498-73-1 | |
| Record name | Phenol, 2-[(butylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)
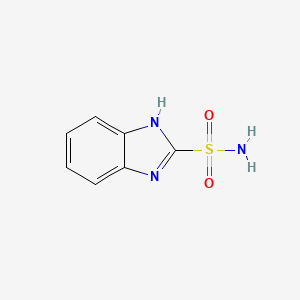
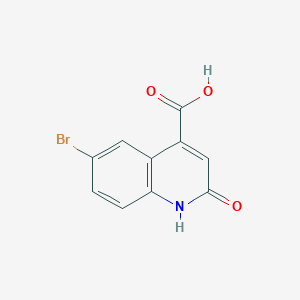
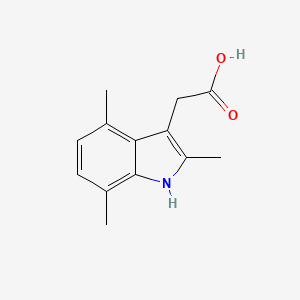
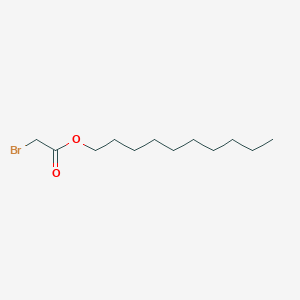
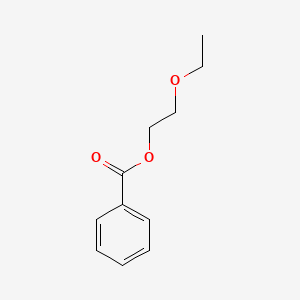
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)

